

In Vitro Pharmacology of Enzalutamide Metabolites: A Technical Guide

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Compound of Interest

Compound Name: Enzalutamide carboxylic acid

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Introduction

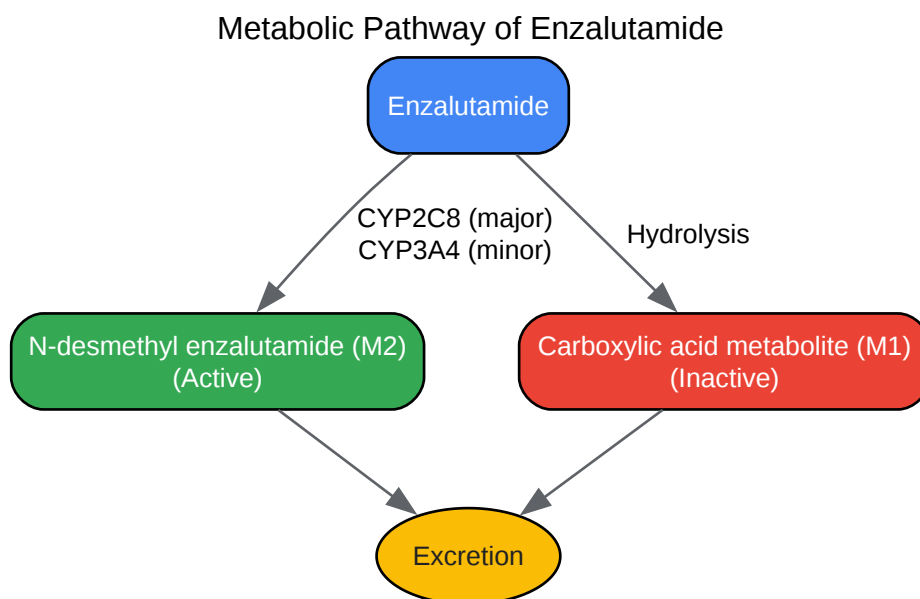
Enzalutamide is a potent, second-generation androgen receptor (AR) signaling inhibitor approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It exerts its therapeutic effect by targeting multiple steps in the AR signaling pathway.[1][3] Following administration, enzalutamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of two major metabolites: N-desmethyl enzalutamide (M2) and a carboxylic acid derivative (M1).[4][5] The N-desmethyl metabolite is pharmacologically active and circulates at concentrations comparable to the parent drug, contributing to the overall clinical efficacy of enzalutamide.[5][6] In contrast, the carboxylic acid metabolite is considered inactive.[1]

This technical guide provides a comprehensive overview of the in vitro studies of enzalutamide's primary metabolites. It includes a detailed comparison of their biological activities, experimental protocols for key assays, and visual representations of metabolic and signaling pathways to support further research and drug development efforts in the field of prostate cancer therapeutics.

Metabolic Pathways of Enzalutamide

Enzalutamide undergoes oxidative and hydrolytic metabolism. The formation of the active metabolite, N-desmethyl enzalutamide (M2), is primarily mediated by CYP2C8, with a minor

contribution from CYP3A4.[4] The inactive carboxylic acid metabolite (M1) is formed through hydrolysis.



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Figure 1: Metabolic pathway of enzalutamide.

Comparative In Vitro Activity of Enzalutamide and its Metabolites

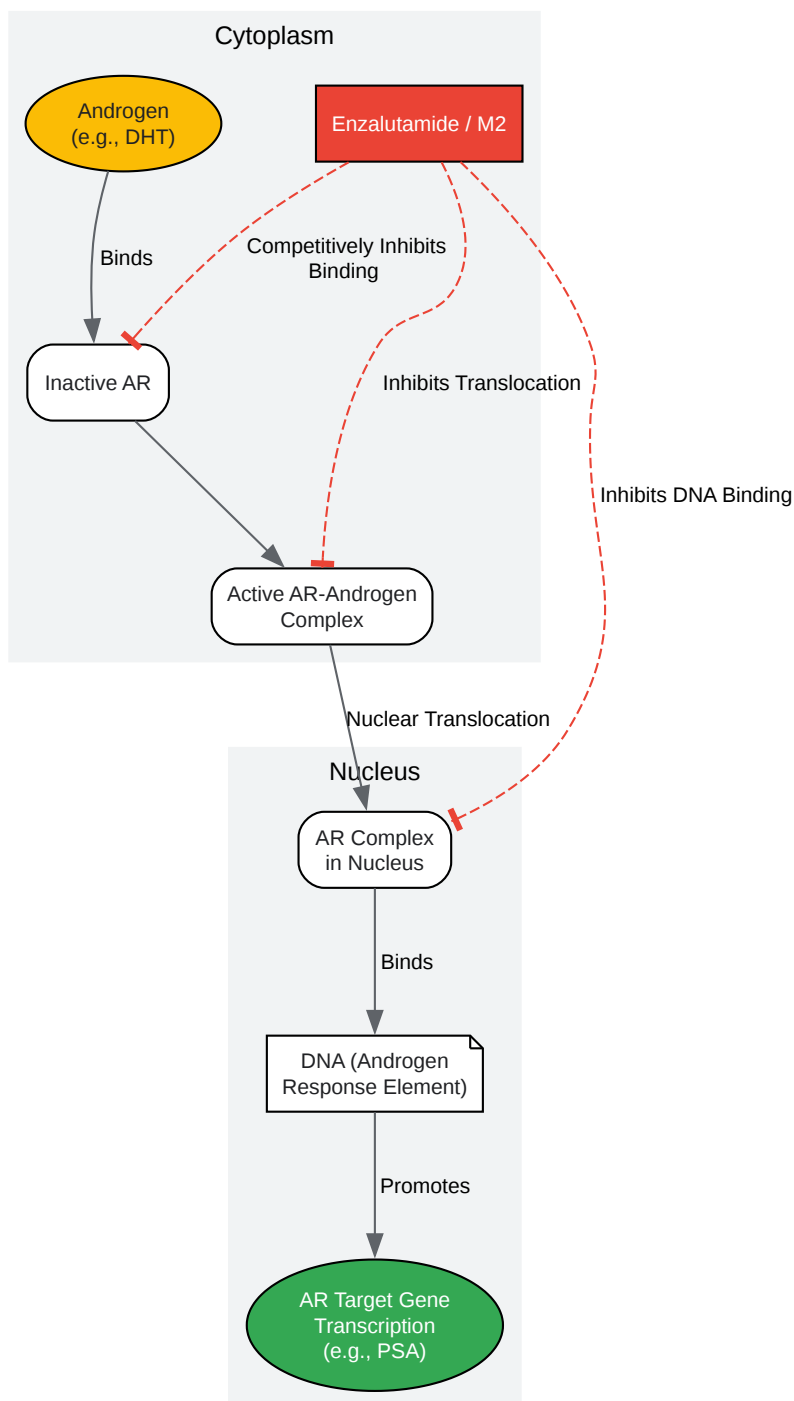
In vitro studies have consistently demonstrated that N-desmethyl enzalutamide (M2) possesses pharmacological activity comparable to the parent drug, enzalutamide.[4][5] The carboxylic acid metabolite (M1) is inactive.[4] The following table summarizes the available quantitative data comparing the in vitro activities of enzalutamide and its metabolites.

Compound	Target/Assay	Cell Line	IC50 Value	Reference
Enzalutamide	Androgen Receptor (AR) Antagonist	LNCaP	36 nM	[7]
AR Competitive Binding (18F-FDHT)	LNCaP	21.4 ± 4.4 nM	[1]	
AR Nuclear Translocation Inhibition	-	Similar to M2	[4]	
Cell Viability	LNCaP	~1-5.6 µM	[8]	
Cell Viability	C4-2B	-	-	
N-desmethyl enzalutamide (M2)	AR Nuclear Translocation Inhibition	-	Similar to Enzalutamide	[4]
General In Vitro Activity	-	Equipotent to Enzalutamide	[5]	
Carboxylic acid metabolite (M1)	General In Vitro Activity	-	Inactive	[4]

Signaling Pathway Inhibition

Enzalutamide and its active metabolite, N-desmethyl enzalutamide (M2), disrupt the androgen receptor signaling pathway at multiple points. They act as competitive inhibitors of androgen binding to the AR, prevent the nuclear translocation of the activated receptor, and impair the binding of the AR to DNA, thereby inhibiting the transcription of AR target genes like prostate-specific antigen (PSA).[1][3][4]

Androgen Receptor Signaling Pathway and Inhibition by Enzalutamide/M2

[Click to download full resolution via product page](#)**Figure 2:** Inhibition of AR signaling by enzalutamide and M2.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of enzalutamide and its metabolites on prostate cancer cell lines.

Materials:

- Prostate cancer cell lines (e.g., LNCaP, C4-2B)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Enzalutamide and metabolites (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO
- Plate reader

Procedure:

- Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours.[\[9\]](#)
- Prepare serial dilutions of enzalutamide and its metabolites in culture medium. The final DMSO concentration should not exceed 0.1%.
- Treat the cells with varying concentrations of each compound. Include a vehicle control (DMSO).
- Incubate the plates for 48-72 hours.[\[9\]](#)[\[10\]](#)
- Add 10-20 μ L of MTT reagent to each well and incubate for 2-4 hours at 37°C.[\[11\]](#)

- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[\[11\]](#)
- Measure the absorbance at 490-570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Androgen Receptor (AR) Competitive Binding Assay

This protocol is used to determine the binding affinity of enzalutamide and its metabolites to the androgen receptor.

Materials:

- LNCaP cells (or other AR-expressing cells)
- Cell lysis buffer
- Radiolabeled androgen (e.g., 18F-FDHT or [3H]mibolerone)
- Enzalutamide and metabolites
- Scintillation counter

Procedure:

- Culture LNCaP cells and prepare cell lysates containing the androgen receptor.
- In a competitive binding assay format, incubate the cell lysate with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compounds (enzalutamide or its metabolites).
- After incubation to reach equilibrium, separate the bound from the free radioligand (e.g., using filtration).
- Quantify the amount of bound radioactivity using a scintillation counter.

- Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.

PSA (Prostate-Specific Antigen) Quantification Assay (ELISA)

This protocol measures the effect of enzalutamide and its metabolites on the expression of PSA, an AR-regulated gene.

Materials:

- Prostate cancer cell lines (e.g., LNCaP)
- Culture medium
- Enzalutamide and metabolites
- Androgen (e.g., R1881 or DHT)
- PSA ELISA kit
- Plate reader

Procedure:

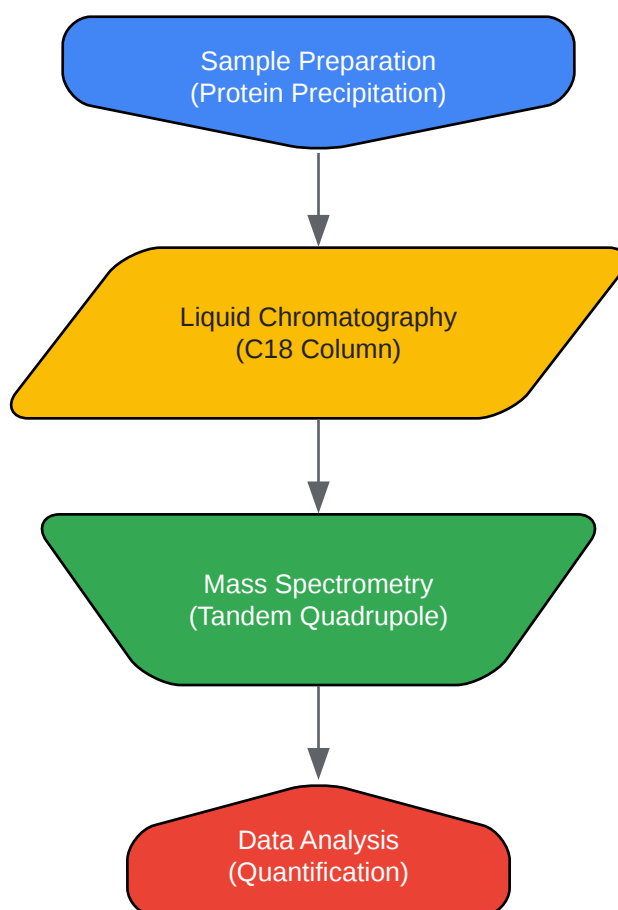
- Seed LNCaP cells in appropriate culture plates and allow them to adhere.
- Treat the cells with the desired concentrations of enzalutamide or its metabolites in the presence of an androgen (e.g., 1 nM R1881) to stimulate PSA production.
- Incubate for 48-72 hours.
- Collect the cell culture supernatant.
- Quantify the concentration of PSA in the supernatant using a commercial PSA ELISA kit according to the manufacturer's instructions.[\[11\]](#)

- Measure the absorbance using a plate reader and calculate the PSA concentration based on a standard curve.

Quantification of Enzalutamide and Metabolites by LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of enzalutamide and its metabolites in in vitro samples (e.g., cell culture media or lysates).

Workflow for Quantification by LC-MS/MS



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Figure 3: General workflow for LC-MS/MS quantification.

Procedure:

- Sample Preparation (Protein Precipitation):
 - To an aliquot of the in vitro sample, add a deuterated internal standard (e.g., D6-enzalutamide).
 - Precipitate proteins by adding a solvent like acetonitrile.
 - Centrifuge to pellet the precipitated proteins and collect the supernatant.
- Liquid Chromatography (LC):
 - Inject the supernatant onto a C18 reverse-phase column.
 - Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometry (MS/MS):
 - Perform detection using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
 - Use Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the parent drug and its metabolites.
- Data Analysis:
 - Quantify the analytes based on the peak area ratio of the analyte to the internal standard.
 - Generate a calibration curve using standards of known concentrations to determine the concentrations in the unknown samples.

Conclusion

The in vitro evaluation of enzalutamide's metabolites is crucial for a comprehensive understanding of its pharmacological profile. The available data clearly indicate that N-

desmethyl enzalutamide (M2) is an active metabolite with potency similar to the parent compound, while the carboxylic acid metabolite (M1) is inactive. This underscores the importance of considering the contribution of M2 to the overall clinical activity of enzalutamide. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the mechanisms of action and resistance to enzalutamide and for the development of novel androgen receptor signaling inhibitors. Further studies providing direct comparative quantitative data for enzalutamide and N-desmethyl enzalutamide across a range of in vitro assays will continue to refine our understanding of their respective contributions to the therapeutic efficacy of enzalutamide.

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